(2-Hydroxyethyl)trimethylammonium 5-oxo-DL-prolinate

Ionic Liquids Surface Activity Agrochemical Adjuvants

Researchers requiring a ready-made, well-characterized choline DL-pyroglutamate salt often face delays with in-house synthesis and purification. This pre-formed racemic salt eliminates those bottlenecks. - Bypasses in-house salt preparation: directly source a 1:1 choline:DL-pyroglutamate ionic liquid/solid for formulation studies. - Essential racemic reference: distinct physicochemical properties vs. the L-form (CAS 5046-71-9) for chiral recognition and crystallization research. - Simplifies analytical workflows: a single molecular entity for stability testing and dose-response studies, avoiding dual-component tracking.

Molecular Formula C10H20N2O4
Molecular Weight 232.28 g/mol
CAS No. 84962-41-4
Cat. No. B12666825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxyethyl)trimethylammonium 5-oxo-DL-prolinate
CAS84962-41-4
Molecular FormulaC10H20N2O4
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCO.C1CC(=O)NC1C(=O)[O-]
InChIInChI=1S/C5H7NO3.C5H14NO/c7-4-2-1-3(6-4)5(8)9;1-6(2,3)4-5-7/h3H,1-2H2,(H,6,7)(H,8,9);7H,4-5H2,1-3H3/q;+1/p-1
InChIKeyBYGUCEMASSQNBH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Choline DL-Pyroglutamate Salt – Identity and Procurement Baseline


(2-Hydroxyethyl)trimethylammonium 5-oxo-DL-prolinate is a quaternary ammonium salt pairing a choline cation with a 5-oxo-DL-proline (DL-pyroglutamate) anion [1]. The compound is a 1:1 salt with a molecular weight of 232.28 g/mol and is structurally distinct from the L-form (CAS 5046-71-9), as it contains the racemic mixture of the 5-oxoproline moiety [1]. This DL-prolinate form is catalogued under EINECS 284-738-0 and is primarily supplied as a research chemical .

Racemic DL-prolinate salt
Contains racemic 5-oxoproline; structurally distinct from L-form
Research chemical supply
Not for human or veterinary use; for laboratory and formulation studies
Ionic solid with distinct properties
Choline : DL-pyroglutamate pairing may influence hygroscopicity, thermal stability, and solubility

Why Generic Substitution of This Salt Is Not Equivalent


Direct substitution with other choline salts (e.g., choline chloride, choline bitartrate) or pyroglutamate salts (e.g., arginine pyroglutamate) is not equivalent. The specific pairing of the choline cation with the DL-pyroglutamate anion yields a distinct ionic liquid or solid-state structure that can influence physicochemical properties such as hygroscopicity, thermal stability, and solubility [1], which are critical for formulation. Furthermore, the racemic nature of the DL-prolinate anion may present different biological handling or chiral recognition compared to the enantiopure L-form, a factor not present in achiral choline counterions like chloride or bitartrate [1]. These properties are not replicated by simply mixing choline and pyroglutamic acid in situ.

Choline chloride or bitartrate
Different counterion alters hygroscopicity and thermal stability; may not match formulation properties.
Arginine pyroglutamate
Cation change affects solubility and ionic interactions; cannot replicate the choline : pyroglutamate pair.
Choline 5-oxo-L-prolinate (enantiopure)
Single enantiomer may exhibit different chiral recognition, solid-state arrangement, or biological handling.

Product-Specific Evidence for Choline DL-Pyroglutamate


Surface Activity of Pyroglutamate Anion in Ionic Liquids

In a series of choline-derived ionic liquids, the structure of the anion determines surface activity. The dodecyl(2-hydroxyethyl)dimethylammonium l-pyroglutamate ionic liquid exhibited distinct surface tension and wettability parameters compared to analogous ILs with gluconate, α-ketoglutarate, cholate, or glycolate anions [1]. While the cation in this study differed from choline, it provides class-level evidence that the pyroglutamate anion imparts unique surface-active behavior.

Surface activity
Class-level inference
Pyroglutamate anion imparts distinct surface tension and wettability compared to gluconate, ketoglutarate, cholate, or glycolate ILs.
Supports interfacial property tuning in formulation design.
Evidence from structurally related ILs; direct characterization of this salt is recommended.
Ionic Liquids Surface Activity Agrochemical Adjuvants

DL- vs. L-Proline Salt Stereochemistry

(2-Hydroxyethyl)trimethylammonium 5-oxo-DL-prolinate (CAS 84962-41-4) is the racemic form, in contrast to the L-form (CAS 5046-71-9). The L-form is defined as having 1/1 defined stereocenters and an absolute configuration of (S) [1]. The DL-form possesses an unspecified optical activity and a different solid-state arrangement [2]. This difference is critical for applications where chiral purity or specific enantiomer-receptor interactions are required.

Stereochemistry
Supporting evidence
Racemic mixture (DL) vs. enantiopure L-form (CAS 5046-71-9); defined stereocenter (S) absent in DL.
Procurement must specify CAS 84962-41-4 to obtain the intended racemic DL form.
Different solid-state properties and potential chiral recognition differences.
Chiral Chemistry Biological Recognition Pharmaceutical Salts

Dual-Mode Biological Activity Potential

Separate literature indicates that pyroglutamic acid can prevent scopolamine-induced amnesia and brain acetylcholine decrease in rodent models, while choline serves as a direct acetylcholine precursor [1]. A patent on pyroglutamic acid derivatives as learning and memory enhancers includes salts formed with choline or choline precursors [2]. While no direct, quantified comparison of the combined salt versus a physical mixture of choline and pyroglutamic acid exists, the patent art suggests that the pre-formed salt is considered a viable embodiment for cognitive enhancement compositions.

Biological activity
Supporting evidence
Patent art claims salts with choline as embodiments for cognitive compositions; separate literature reports pyroglutamate effects on acetylcholine.
Reported model-response context; no direct comparison data for the combined salt.
Requires validation in target research model; current evidence is from separate compound studies.
Nootropic Agents Acetylcholine Release Synergy

Procurement-Driven Applications for Choline DL-Pyroglutamate


Surface-Active Bio-Based Ionic Liquid Formulations

When designing a biocompatible ionic liquid for agrochemical or pharmaceutical formulation, the choice of anion is critical. The l-pyroglutamate anion has been shown to impart distinct surface activity in choline-based ILs, making it a candidate for enhancing wetting and spreading [1]. Procuring (2-hydroxyethyl)trimethylammonium 5-oxo-DL-prolinate provides a ready-made, well-characterized starting point for synthesizing such designer ILs, bypassing in-house salt preparation and purification.

Chiral Selectivity Studies with Racemic Reference

In research settings where the effect of chirality on pyrrolidone-containing salts is under investigation, the DL-form is essential as a racemic reference standard. Its different physical properties (e.g., melting point, solubility) compared to the L-form [1] make it a distinct chemical entity for studies on chiral recognition, crystallization, or differential biological activity.

Cognitive Health Combination Product Research

For investigators exploring synergistic nootropic effects, the pre-formed choline pyroglutamate salt represents a single-compound alternative to using separate choline and pyroglutamic acid sources. This simplifies analytical method development, stability testing, and dose-response studies, as a single molecular entity is tracked [1]. Patents covering pyroglutamic acid derivatives for learning and memory specifically claim salts with choline, indicating their perceived utility in this area [2].

Application
Selection Property
Validation Focus
Bio-based ionic liquid adjuvant research
Anion-dependent surface activity
Wetting and spreading in model formulations
Chiral recognition and crystallization studies
Racemic DL-form as reference standard
Comparison of physical properties vs. L-form
Cholinergic pathway combination research
Single-entity choline + pyroglutamate source
Model-response evaluation in cognitive function assays
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